molecular formula C24H22Cl2N2O4 B4001300 N-(2,3-dichlorophenyl)-2-{2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethoxy}benzamide

N-(2,3-dichlorophenyl)-2-{2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethoxy}benzamide

Cat. No.: B4001300
M. Wt: 473.3 g/mol
InChI Key: MDPIEDWPUPXDGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dichlorophenyl)-2-{2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethoxy}benzamide is a useful research compound. Its molecular formula is C24H22Cl2N2O4 and its molecular weight is 473.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.0956626 g/mol and the complexity rating of the compound is 615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Spectroscopic Properties

Research into similar compounds often focuses on their synthesis and characterization, exploring the chemical properties and potential biological activities. For example, the study of acylthioureas derivatives has shown that certain structural features, such as the presence of halogen atoms, can significantly impact antimicrobial activities, especially against strains known for biofilm formation, suggesting potential for developing new antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).

Antimicrobial and Antipathogenic Activities

Several studies have synthesized novel derivatives and tested them for antimicrobial and antipathogenic activities. These studies often explore the relationship between chemical structure and biological activity, leading to insights into how these compounds interact with bacterial cells and inhibit growth. Such research underlines the potential of these compounds in the development of new therapeutic agents targeting resistant bacterial strains and biofilms, emphasizing their importance in addressing ongoing challenges in treating infections (Carmen Limban et al., 2011).

Potential as Analgesic and Anti-Inflammatory Agents

Research into compounds derived from visnaginone and khellinone has demonstrated analgesic and anti-inflammatory activities, indicating that structural modifications to these molecules can lead to significant biological effects. This research suggests the potential of these derivatives as starting points for the development of new analgesic and anti-inflammatory medications, highlighting the importance of chemical synthesis in drug discovery (A. Abu‐Hashem et al., 2020).

Synthesis of Novel Derivatives for Anticancer Evaluation

The design and synthesis of novel derivatives for anticancer evaluation represent a significant area of research. Studies have synthesized and evaluated the anticancer activity of various compounds against different cancer cell lines. Such research contributes to the discovery of new therapeutic agents for cancer treatment, showcasing the versatility and potential of chemical compounds in addressing complex diseases (B. Ravinaik et al., 2021).

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-[1-(4-ethoxyanilino)-1-oxopropan-2-yl]oxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22Cl2N2O4/c1-3-31-17-13-11-16(12-14-17)27-23(29)15(2)32-21-10-5-4-7-18(21)24(30)28-20-9-6-8-19(25)22(20)26/h4-15H,3H2,1-2H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPIEDWPUPXDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dichlorophenyl)-2-{2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethoxy}benzamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dichlorophenyl)-2-{2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethoxy}benzamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dichlorophenyl)-2-{2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethoxy}benzamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dichlorophenyl)-2-{2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethoxy}benzamide
Reactant of Route 5
N-(2,3-dichlorophenyl)-2-{2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethoxy}benzamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dichlorophenyl)-2-{2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethoxy}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.